molecular formula C18H21ClN2O2 B11333183 3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11333183
M. Wt: 332.8 g/mol
InChI Key: LIKQTJMJSPXANV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide: , also known by its IUPAC name N-(3-chlorobenzoyl)-2-(furan-2-yl)piperidin-1-amine , is a chemical compound with interesting structural features. It combines a benzamide moiety with a furan ring and a piperidine group. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following:

    Amide Formation:

Industrial Production: Industrial-scale production methods may involve modifications of the above route or alternative approaches. specific industrial processes are proprietary and may not be publicly disclosed.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The furan ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group in the benzamide can occur.

    Substitution: The chlorine atom can participate in substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding benzylamine.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound with related benzamides, furan derivatives, and piperidine-based molecules.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C18H21ClN2O2/c19-15-7-4-6-14(12-15)18(22)20-13-16(17-8-5-11-23-17)21-9-2-1-3-10-21/h4-8,11-12,16H,1-3,9-10,13H2,(H,20,22)

InChI Key

LIKQTJMJSPXANV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3

Origin of Product

United States

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